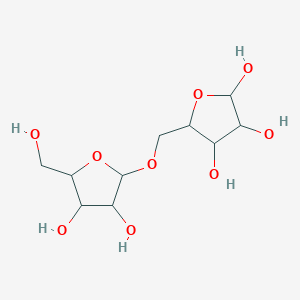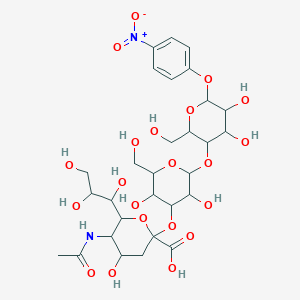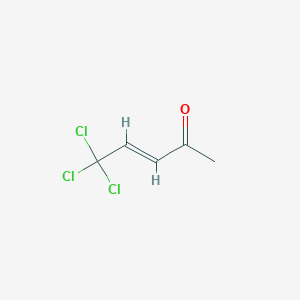
Arabinobiose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arabinobiose is a disaccharide composed of two arabinose molecules It is a type of oligosaccharide that can be found in various plant materials, particularly in the hemicellulose component of plant cell walls
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arabinobiose can be synthesized through the enzymatic hydrolysis of arabinan, a polysaccharide found in plant cell walls. The enzyme arabinanase, particularly from the glycoside hydrolase family GH93, is used to hydrolyze the α-1,5 bonds between arabinose residues in arabinan . The reaction typically occurs under optimal conditions of pH 4.0 to 6.5 and a temperature of around 70°C .
Industrial Production Methods
Industrial production of this compound often involves the use of robust enzymes that can perform efficiently under the conditions used in industrial processes. For example, the enzyme from the thermophilic fungus Thermothielavioides terrestris has been heterologously expressed in Aspergillus nidulans and used for the production of this compound from sugar beet arabinan .
Análisis De Reacciones Químicas
Types of Reactions
Arabinobiose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce arabinonic acid.
Reduction: Reduction of this compound can yield arabinitol.
Substitution: this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various chemical reagents can be used depending on the desired derivative.
Major Products
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Various this compound derivatives
Aplicaciones Científicas De Investigación
Arabinobiose has numerous applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of glycoside hydrolases.
Biology: Investigated for its role in plant cell wall structure and metabolism.
Medicine: Explored for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Mecanismo De Acción
Arabinobiose exerts its effects primarily through its interaction with enzymes and microbial communities. In the gut, this compound is fermented by beneficial bacteria, producing short-chain fatty acids that promote gut health. The molecular targets include various glycoside hydrolases that break down this compound into its constituent arabinose molecules .
Comparación Con Compuestos Similares
Similar Compounds
Xylobiose: A disaccharide composed of two xylose molecules.
Cellobiose: A disaccharide composed of two glucose molecules.
Maltose: A disaccharide composed of two glucose molecules.
Uniqueness
Arabinobiose is unique due to its specific composition of arabinose molecules and its presence in plant hemicellulose. Unlike other disaccharides, this compound has specific applications in prebiotic research and plant cell wall studies, making it a valuable compound in both scientific and industrial contexts .
Propiedades
IUPAC Name |
5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O9/c11-1-3-5(12)8(15)10(19-3)17-2-4-6(13)7(14)9(16)18-4/h3-16H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANDMAIZTZRPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)


![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)


![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)



